1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Description
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (CAS: referenced in and ) is a substituted phenethylamine derivative characterized by a meta-methoxy phenyl group attached to a tertiary amine structure. Its molecular formula is C11H16NO·HCl, with a molecular weight of 213.71 g/mol. The compound is synthesized via a Mannich reaction involving 1-(3-methoxyphenyl)-1-propanone and dimethylamine hydrochloride, followed by diastereomer transformation and catalytic hydrogenolysis, achieving an overall yield of ~52% .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-5-4-6-10(7-9)13-3;/h4-7H,8,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGEEHDZYRSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride involves several steps. One common method includes the reaction of 1-(3-methoxyphenyl)-1-propanone with dimethylamine hydrochloride and paraformaldehyde in 2-propanol . This reaction is typically carried out at ambient temperature, resulting in the formation of the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of pain and other conditions
Industry: It is used in the production of pharmaceuticals and other chemical products, benefiting from its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with various molecular targets. It is known to bind to opioid receptors, particularly the μ-opioid receptor, and inhibit the reuptake of monoamines such as norepinephrine and serotonin . These interactions contribute to its analgesic effects and other pharmacological properties. Additionally, it affects G protein-coupled receptors and ion channels, further influencing its biological activity .
Comparison with Similar Compounds
Tramadol Hydrochloride
- Structure: Contains a cyclohexanol ring and dimethylamino group, unlike the linear structure of the target compound.
- Mechanism: Dual action as a μ-opioid receptor agonist and serotonin-norepinephrine reuptake inhibitor (SNRI).
- Application : Clinically used for moderate-to-severe pain management.
- Synthesis : Requires resolution of racemic intermediates, unlike the target compound’s diastereomer transformation.
1-(4-Chlorophenyl)-2-methylpropan-2-amine Hydrochloride
1-(4-Methoxyphenyl)propan-2-amine Hydrochloride
- Detection : Distinctive colorimetric responses (e.g., Mandelin’s test yields green).
- Positional Isomerism : Para-methoxy substitution may reduce steric hindrance compared to the meta isomer, affecting receptor binding.
Impurity Profiles and Regulatory Considerations
- Tramadol Hydrochloride: Contains impurities like 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexene derivatives, which are monitored via HPLC and UV spectroscopy.
Biological Activity
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as methamphetamine analogs, has garnered attention in pharmacological research due to its structural similarities to various psychoactive substances. This compound is primarily studied for its potential biological activities, including its effects on the central nervous system (CNS), potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . It features a methoxy group attached to a phenyl ring, which influences its interaction with biological targets.
This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. It is believed to act as a dopamine reuptake inhibitor , promoting increased levels of dopamine in the synaptic cleft, which can lead to enhanced mood and cognitive functions. Additionally, it may influence norepinephrine and serotonin pathways, contributing to its psychoactive effects.
Biological Activity
Research studies have highlighted several key areas regarding the biological activity of this compound:
- CNS Stimulation : The compound exhibits stimulant properties similar to those of amphetamines, leading to increased alertness and reduced fatigue.
- Potential Therapeutic Uses : Investigations into its use for conditions such as ADHD and obesity are ongoing, owing to its appetite-suppressing effects.
- Neurotoxicity : Some studies indicate that prolonged exposure may lead to neurotoxic effects, particularly affecting dopaminergic neurons.
Study 1: Neuropharmacological Effects
A study conducted by researchers at the University of Milan evaluated the neuropharmacological effects of various methamphetamine analogs, including this compound. The findings indicated significant increases in locomotor activity in animal models, suggesting robust CNS stimulation (Trombini et al., 2020) .
Study 2: Toxicological Assessment
A toxicological assessment published in PMC highlighted the potential neurotoxic effects associated with high doses of methamphetamine analogs. The study found that administration led to significant dopaminergic neuron loss in rodent models, raising concerns about long-term use (PMC8945431) .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride?
The synthesis typically involves two key steps: (1) formation of the tertiary amine core and (2) hydrochloride salt preparation. A common approach is nucleophilic substitution between 3-methoxyphenylmagnesium bromide and 2-methylpropan-2-amine, followed by acidification with HCl to precipitate the hydrochloride salt. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid byproducts like N-alkylated impurities . Purification via recrystallization (using ethanol/water mixtures) ensures >95% purity.
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization requires balancing stoichiometry, solvent selection, and catalysis. For example:
- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance electrophilic aromatic substitution efficiency .
- Solvents : Polar aprotic solvents (e.g., THF) improve reagent solubility, while slow HCl addition during salt formation prevents localized overheating.
- Process Analytics : In-line FTIR or HPLC monitors intermediate formation, enabling real-time adjustments. Industrial-scale processes may employ continuous flow reactors for consistent mixing and temperature control .
Basic: What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR : ¹H NMR (δ ~3.75 ppm for methoxy group, δ ~1.3 ppm for methyl groups) and ¹³C NMR confirm structural integrity.
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% typical).
- Mass Spectrometry : ESI-MS (m/z ≈ 194 [M⁺-Cl]) validates molecular weight .
Advanced: How can discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved?
Unexpected peaks may arise from residual solvents, stereoisomers, or degradation products. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
- TGA/DSC : Detects hydrate or solvate forms affecting melting points.
- Comparative Analysis : Cross-reference with databases (e.g., PubChem InChIKey:
SYEIQRWDGGTWSP-UHFFFAOYSA-N) to rule out isomeric impurities .
Basic: What are the recommended storage conditions for this compound?
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability studies indicate >5-year integrity under these conditions .
Advanced: How does the methoxy group’s position (meta vs. para) influence reactivity and biological activity?
Meta-substitution (3-methoxy) reduces steric hindrance compared to para, enhancing interactions with aromatic receptors (e.g., serotonin transporters). Computational docking studies (using AutoDock Vina) show meta-methoxy improves binding affinity by 15–20% in certain CNS targets. Comparative HPLC-ECD assays quantify metabolite profiles under varying substituents .
Basic: What are the primary research applications of this compound?
- Neuroscience : Investigated as a serotonin-norepinephrine reuptake inhibitor (SNRI) analog.
- Medicinal Chemistry : Scaffold for designing antidepressants and anxiolytics.
- Chemical Biology : Fluorescent tagging via amine-reactive probes (e.g., FITC conjugation) .
Advanced: How can researchers address contradictory data in receptor binding assays?
Contradictions may stem from assay conditions (e.g., pH, ion concentration) or off-target effects. Solutions:
- Orthogonal Assays : Combine radioligand binding (³H-labeled ligands) with functional assays (cAMP measurement).
- SAR Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: What strategies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS.
- Plasma Stability Assays : Incubate with rat/human plasma (1–24 hrs) to assess esterase susceptibility.
- Accelerated Stability Testing : 40°C/75% RH for 6 months predicts shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
